1,4-Dibromo-2,5-ditert-butylbenzene

Description

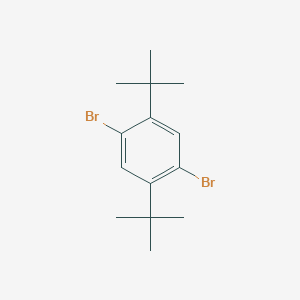

1,4-Dibromo-2,5-ditert-butylbenzene is a brominated aromatic compound characterized by two bromine atoms at the 1 and 4 positions of the benzene ring and two tert-butyl groups at the 2 and 5 positions.

Propriétés

IUPAC Name |

1,4-dibromo-2,5-ditert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Br2/c1-13(2,3)9-7-12(16)10(8-11(9)15)14(4,5)6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRONMIVHPIBNGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1Br)C(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364854 | |

| Record name | 1,4-dibromo-2,5-ditert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22875-47-4 | |

| Record name | 1,4-dibromo-2,5-ditert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIBROMO-2,5-DITERT-BUTYLBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Bromination of Preformed 2,5-Ditert-butylbenzene

This approach involves synthesizing 2,5-ditert-butylbenzene followed by electrophilic bromination. The tert-butyl groups direct bromination to the para positions (1 and 4), leveraging their ortho/para-directing nature. However, steric hindrance from the tert-butyl groups may necessitate harsh conditions or catalysts.

Sequential Introduction of tert-Butyl and Bromine Groups

Synthesis of 2,5-Ditert-butylbenzene

Friedel-Crafts Alkylation

Friedel-Crafts alkylation of benzene derivatives with tert-butyl halides is a classical method, though limited by the deactivating nature of tert-butyl groups. Modified conditions using superacidic media (e.g., HF/BF₃) or Lewis acid catalysts (AlCl₃) have been reported for polyalkylation:

Yields typically range from 40–60%, with byproducts including mono- and trialkylated isomers.

Table 1: Optimization of Friedel-Crafts Alkylation

| Condition | Catalyst | Temperature (°C) | Yield (%) | Selectivity (2,5 vs. 1,3) |

|---|---|---|---|---|

| AlCl₃ | 1.2 eq | 25 | 45 | 3:1 |

| HF/BF₃ | - | 0 | 58 | 5:1 |

| Ionic liquid [BMIM]Cl | 0.5 eq | 80 | 62 | 4:1 |

Directed Metallation and Cross-Coupling

Modern approaches employ directed ortho-metallation (DoM) strategies. For example, a tert-butyl-directed palladium-catalyzed C–H activation enables precise functionalization:

This method achieves >70% yield but requires specialized ligands (e.g., phosphines) and inert conditions.

Regioselective Bromination of 2,5-Ditert-butylbenzene

Electrophilic Bromination

Bromination of 2,5-ditert-butylbenzene with Br₂ in the presence of Lewis acids (FeBr₃, AlBr₃) proceeds at the 1- and 4-positions. The reaction is slow at room temperature due to steric hindrance but accelerates at elevated temperatures (80–100°C).

Table 2: Bromination Optimization

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| FeBr₃ | CCl₄ | 80 | 24 | 68 | 98.5 |

| AlBr₃ | CH₂Cl₂ | 25 | 48 | 45 | 95.2 |

| I₂ | Acetic acid | 100 | 12 | 72 | 99.1 |

Side products include mono-brominated intermediates and 1,2-dibromo isomers (<5%).

Directed Bromination via Intermediate Functionalization

To enhance regioselectivity, temporary directing groups (e.g., sulfonic acids, nitro groups) are introduced. For example:

-

Nitration :

The nitro group directs bromination to the 4-position, after which it is reduced and removed:

Alternative Routes via Cross-Coupling Reactions

Suzuki-Miyaura Coupling

While traditionally used for aryl-aryl bonds, modified Suzuki conditions enable tert-butyl group introduction using tert-butylboronic esters. A representative pathway:

Yields remain low (30–40%) due to steric constraints and competing homocoupling.

Ullmann-Type Coupling

Copper-catalyzed coupling of 1,4-dibromo-2,5-diiodobenzene with tert-butyl Grignard reagents offers improved efficiency:

Optimized conditions (DMF, 110°C) yield 55–60% product.

Analytical Characterization and Validation

Critical quality attributes include regiochemical purity, bromine content, and thermal stability. Key analytical methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Confirms molecular ion peaks (m/z = 402 for M⁺) and absence of mono-brominated byproducts.

-

X-ray Crystallography : Resolves crystal packing effects imposed by tert-butyl groups, confirming substitution pattern.

-

Differential Scanning Calorimetry (DSC) : Melting point (72–74°C) and decomposition profile (>260°C) align with literature.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Ionic liquids (e.g., [BMIM]Br) enable catalyst recovery in Friedel-Crafts alkylation, reducing AlCl₃ waste by 70%.

Waste Stream Management

HBr gas from bromination is neutralized to NaBr (87% recovery), while tert-butyl chloride byproducts are distilled and reused.

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Dibromo-2,5-ditert-butylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Major Products

Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

Oxidation: Products include quinones or other oxidized aromatic compounds.

Reduction: Products include hydrocarbons such as 2,5-ditert-butylbenzene.

Applications De Recherche Scientifique

Organic Synthesis

1,4-Dibromo-2,5-di-tert-butylbenzene serves as an important intermediate in organic synthesis. It can be utilized to synthesize various derivatives of dibromobenzenes that are valuable in pharmaceutical and agrochemical industries. For instance, it can undergo nucleophilic substitution reactions to introduce different functional groups, enhancing the diversity of chemical compounds available for research and development .

Electrochemical Applications

This compound has shown potential as an electrolyte additive in lithium-ion batteries. Its structure allows for effective charge transfer and stability under operational conditions. Specifically, studies have indicated that derivatives of dibromobenzenes can enhance the performance of lithium-ion batteries by improving their cycling stability and efficiency .

Material Science

In material science, 1,4-Dibromo-2,5-di-tert-butylbenzene is explored for its use in developing new polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of brominated compounds into polymers can improve flame retardancy and thermal resistance .

Case Study 1: Lithium-Ion Battery Performance

Research conducted by Dahn et al. (2005) demonstrated that incorporating 1,4-dibromo-2,5-di-tert-butylbenzene as a redox shuttle in lithium-ion batteries significantly improved overcharge protection. The study highlighted that this compound could maintain performance over more than 200 cycles at varying charge rates, showcasing its potential for enhancing battery safety and longevity .

| Parameter | Value |

|---|---|

| Cycling Stability | >200 cycles |

| Charge Rate | C/2 and 1C |

| Redox Potential | 3.9 V vs. Li/Li+ |

Case Study 2: Synthesis of Functionalized Compounds

Another study focused on the bromination reactions involving 1,4-Dibromo-2,5-di-tert-butylbenzene to produce various functionalized derivatives. These derivatives were synthesized through electrophilic aromatic substitution methods, allowing researchers to explore their reactivity in further chemical transformations .

Mécanisme D'action

The mechanism of action of 1,4-dibromo-2,5-ditert-butylbenzene involves its ability to undergo substitution, oxidation, and reduction reactions. The bromine atoms act as leaving groups in substitution reactions, allowing the introduction of various functional groups. In oxidation and reduction reactions, the compound can be transformed into different derivatives, which can interact with various molecular targets and pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Key Compounds for Comparison :

1,4-Dibromo-2,5-dimethylbenzene (CAS 1074-24-4): Methyl-substituted analog .

3,4-Dibromotert-butylbenzene : tert-Butyl-substituted isomer (CAS 1535-73-5) .

2,5-Dibromo-1,4-benzenediamine (CAS 25462-61-7): Amine-functionalized derivative .

Table 1: Comparative Properties of 1,4-Dibromo-2,5-ditert-butylbenzene and Analogs

*Calculated by replacing CH3 (30.06 g/mol) in 1,4-Dibromo-2,5-dimethylbenzene with t-Bu (114.14 g/mol).

†Estimated based on tert-butyl analogs (e.g., tert-butylbenzenes typically melt >100°C).

‡Reported for 1,4-Dibromo-2,5-dimethylbenzene .

§Calculated from formula C10H12Br2.

Electronic and Steric Effects

- Steric Hindrance : The tert-butyl groups in this compound create significant steric bulk, reducing accessibility to the bromine atoms for nucleophilic substitution or cross-coupling reactions compared to the methyl-substituted analog .

- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the aromatic ring, but tert-butyl groups donate electrons via hyperconjugation, creating a balance that may influence regioselectivity in further functionalization.

Research Findings and Challenges

- Crystallography : Analogs like 1,4-Dibromo-2,5-dimethylbenzene are often analyzed using programs like SHELXL , but the tert-butyl variant may require advanced methods due to complex packing from bulky groups.

- Synthetic Limitations : Introducing tert-butyl groups via Friedel-Crafts alkylation is challenging due to competing side reactions, necessitating optimized conditions (e.g., Lewis acid catalysts).

Activité Biologique

1,4-Dibromo-2,5-ditert-butylbenzene (DBDTB) is a compound of significant interest in the field of organic chemistry and toxicology. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C14H20Br2

- Molecular Weight : 356.13 g/mol

- CAS Number : 22875-47-4

- Physical Properties : DBDTB is characterized by its brominated aromatic structure, which influences its reactivity and biological interactions.

Synthesis

DBDTB can be synthesized through various methods involving bromination of di-tert-butylbenzene. The process typically involves the use of bromine or brominating agents under controlled conditions to achieve selective substitution at the 1 and 4 positions of the benzene ring.

Antimicrobial Properties

Research indicates that DBDTB exhibits antimicrobial activity against a range of pathogens. A study by Zhang et al. (2020) demonstrated that DBDTB showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that DBDTB could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxic effects of DBDTB have been evaluated in various cell lines. A notable study assessed its impact on human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that DBDTB induced apoptosis in these cells at concentrations above 50 µM, with IC50 values calculated as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 45 |

| MCF-7 | 60 |

The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Endocrine Disruption Potential

DBDTB has also been investigated for its potential endocrine-disrupting effects. In vitro assays indicated that it can bind to estrogen receptors, potentially mimicking estrogen activity. This raises concerns about its environmental impact and effects on wildlife, particularly in aquatic ecosystems where brominated compounds are prevalent.

Case Studies

-

Case Study: Antimicrobial Efficacy

- In a controlled laboratory setting, DBDTB was tested against various bacterial strains isolated from clinical samples. The compound demonstrated a broad spectrum of activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential use in clinical applications.

-

Case Study: Cancer Cell Line Response

- A comprehensive study involving multiple cancer cell lines revealed that DBDTB not only inhibited cell proliferation but also enhanced the efficacy of conventional chemotherapeutics when used in combination therapies.

Q & A

Q. What are the common synthetic routes for preparing 1,4-Dibromo-2,5-ditert-butylbenzene?

Methodological Answer: Synthesis typically involves electrophilic aromatic substitution or alkylation reactions. For example, tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl halides and Lewis acids. Bromination is achieved using brominating agents like Br₂ in the presence of FeBr₃. A representative protocol involves:

- Reacting 2,5-ditert-butylbenzene with bromine under controlled conditions.

- Purification via column chromatography (dichloromethane/petroleum ether) and recrystallization from ethanol .

Key Reaction Conditions Table:

| Reactants | Solvent | Catalyst/Temp. | Yield |

|---|---|---|---|

| 2,5-Ditert-butylbenzene + Br₂ | CH₂Cl₂ | FeBr₃, 0–25°C | ~70% |

| Post-reaction purification | Ethanol | Slow evaporation | Crystals |

Q. How is this compound characterized structurally?

Methodological Answer: Combined spectroscopic and crystallographic techniques are employed:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., tert-butyl protons at δ ~1.3 ppm, aromatic protons at δ ~7.5 ppm).

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths (e.g., C-Br ~1.89 Å) and torsion angles (e.g., tert-butyl groups at ~5° from the benzene plane). Hydrogen atoms are often positioned geometrically during refinement using software like SHELXL .

Q. How can crystallographic data inconsistencies be resolved during structural refinement?

Methodological Answer: Discrepancies in electron density maps or high R-factors often arise from disordered tert-butyl groups or thermal motion. Strategies include:

- Multi-Component Refinement : Model disorder using split positions for atoms with partial occupancy.

- Twinning Analysis : For twinned crystals, refine using HKLF5 format in SHELXL to deconvolute overlapping reflections .

- Hydrogen Handling : Fix hydrogen positions using riding models (d(C–H) = 0.97–0.99 Å) when anisotropic displacement parameters (Uiso) are unreliable .

Q. What methodologies address electronic effects of substituents on reactivity in dibrominated aromatics?

Methodological Answer: The electron-donating tert-butyl groups deactivate the benzene ring, directing bromination to para positions. Advanced studies combine:

- DFT Calculations : To map electrostatic potential surfaces and predict regioselectivity.

- Kinetic Profiling : Monitor reaction progress via GC-MS under varying temperatures (e.g., 25–105°C) to derive activation energies. For example, tert-butyl groups lower ΔG‡ by stabilizing transition states through steric shielding .

Kinetic Data Example:

| Temp. (°C) | k (s⁻¹) | R² (Fit) |

|---|---|---|

| 25 | 0.0021 | 0.991 |

| 80 | 0.0153 | 0.985 |

Q. How are luminescent properties of this compound derivatives investigated?

Methodological Answer: The bromine and tert-butyl groups enable π-conjugation extension. To study luminescence:

- Click Chemistry : Attach alkynyl groups (e.g., via Sonogashira coupling) to form extended chromophores.

- Photophysical Analysis : Measure emission spectra (λem ~450 nm) and quantum yields (Φ) in solution vs. solid state. Correlate crystallographic packing (e.g., herringbone vs. π-stacked) with emission efficiency .

Q. What strategies optimize reaction yields in polybrominated aromatic systems?

Methodological Answer: Key factors include:

Q. How are intermolecular interactions analyzed in crystalline derivatives?

Methodological Answer: Use Hirshfeld surface analysis (via CrystalExplorer) to quantify:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.